molecular formula C14H9ClN2O B182514 4-(4-chlorophenyl)phthalazin-1(2H)-one CAS No. 51334-86-2

4-(4-chlorophenyl)phthalazin-1(2H)-one

Cat. No.: B182514
CAS No.: 51334-86-2
M. Wt: 256.68 g/mol
InChI Key: ZHLKSRYOYNILEG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the phthalazinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential neuroprotective and anti-inflammatory effects, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 4-(4-chlorophenyl)phthalazin-1(2H)-one suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of accidental exposure, appropriate first aid measures such as rinsing with water and seeking medical attention are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with phthalic hydrazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the phthalazinone ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)phthalazin-1(2H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKSRYOYNILEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351039
Record name 4-(4-chlorophenyl)phthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51334-86-2
Record name 4-(4-chlorophenyl)phthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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